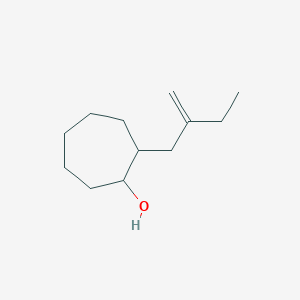
2-(2-Methylidenebutyl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-Methylidenebutyl)cycloheptan-1-ol involves several steps. One common method includes the reaction of cycloheptanone with 2-methylidenebutyl magnesium bromide in the presence of a catalyst . The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Methylidenebutyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(2-Methylidenebutyl)cycloheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylidenebutyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. It may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other proteins, modulating various biological processes .
Comparison with Similar Compounds
2-(2-Methylidenebutyl)cycloheptan-1-ol can be compared with similar compounds such as:
- 2-(2-Methylidenebutyl)cyclohexan-1-ol
- 2-(2-Methylidenebutyl)cyclopentan-1-ol
- 2-(2-Methylidenebutyl)cyclooctan-1-ol
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique seven-membered ring in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-(2-methylidenebutyl)cycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c1-3-10(2)9-11-7-5-4-6-8-12(11)13/h11-13H,2-9H2,1H3 |
InChI Key |
KZMLIQNNNPTPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


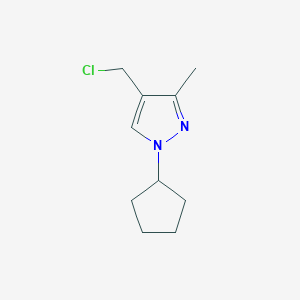
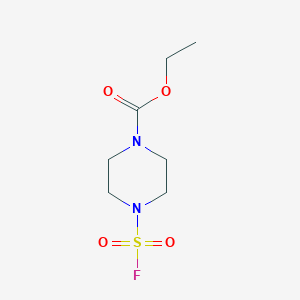

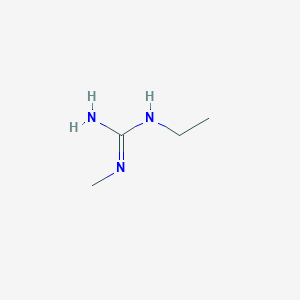

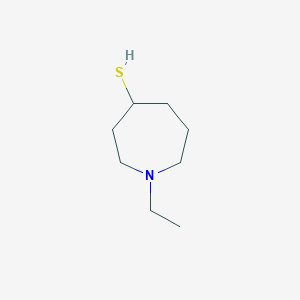
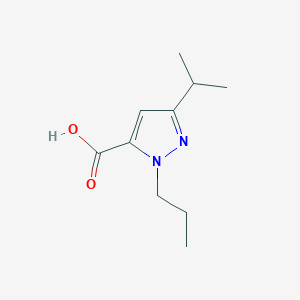
![1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)
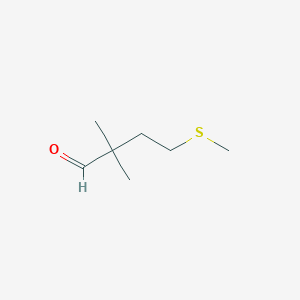
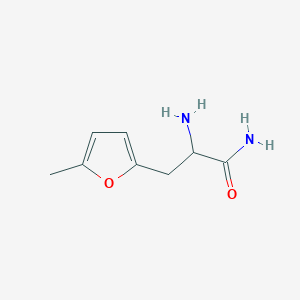
![1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272830.png)
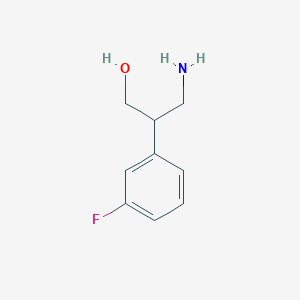
![2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
![3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
